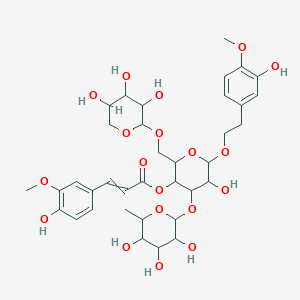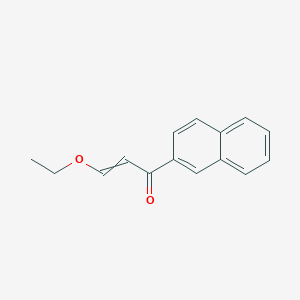
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a difluoromethoxy group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (3-(Difluoromethoxy)-5-methylphenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Aryl amines or ethers.
科学研究应用
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用机制
The mechanism of action of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling, where the boronic acid forms a transient complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The difluoromethoxy and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
Phenylboronic acid: Lacks the difluoromethoxy and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a difluoromethoxy group, which can affect its electronic properties and reactivity.
(3,5-Dimethylphenyl)boronic acid: Has two methyl groups on the phenyl ring, which can influence its steric and electronic properties.
Uniqueness: (3-(Difluoromethoxy)-5-methylphenyl)boronic acid is unique due to the presence of both a difluoromethoxy group and a methyl group on the phenyl ring. These substituents can significantly impact the compound’s reactivity, selectivity, and stability in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.
属性
分子式 |
C8H9BF2O3 |
|---|---|
分子量 |
201.97 g/mol |
IUPAC 名称 |
[3-(difluoromethoxy)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-5-2-6(9(12)13)4-7(3-5)14-8(10)11/h2-4,8,12-13H,1H3 |
InChI 键 |
RORRUCLSOXKMKZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)OC(F)F)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


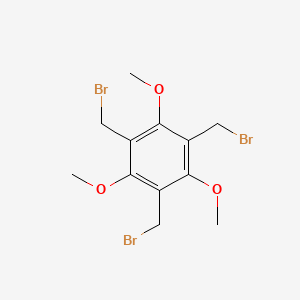
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
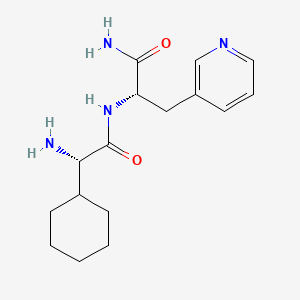
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
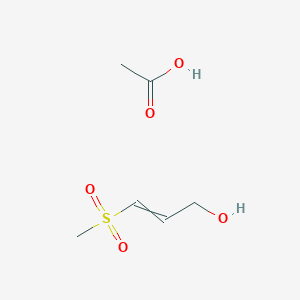
![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)
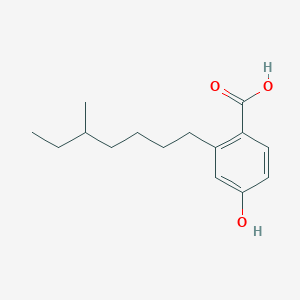
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)

